molecular formula C10H13NO2 B143767 N-(5-(Hydroxymethyl)-2-methylphenyl)acetamide CAS No. 127506-02-9

N-(5-(Hydroxymethyl)-2-methylphenyl)acetamide

Cat. No. B143767
M. Wt: 179.22 g/mol
InChI Key: BASDRDUBUMSFHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-(Hydroxymethyl)-2-methylphenyl)acetamide, commonly known as HMPA, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. HMPA is a white crystalline powder that is soluble in water and organic solvents. It has been used in various scientific research fields, including organic synthesis, biochemistry, and pharmacology.

Mechanism Of Action

The mechanism of action of HMPA is not fully understood. However, it is believed that HMPA acts as a hydrogen-bonding catalyst, which enhances the reactivity of certain chemical reactions. HMPA is also known to form stable complexes with metal ions, which can be useful in catalysis and separation of metal ions.

Biochemical And Physiological Effects

HMPA has been shown to have some biochemical and physiological effects. It has been reported to enhance the solubility and bioavailability of certain drugs, which can improve their effectiveness. HMPA has also been shown to have antifungal and antibacterial properties, which can be useful in the development of new drugs.

Advantages And Limitations For Lab Experiments

One of the main advantages of using HMPA in lab experiments is its ability to enhance the reactivity of certain chemical reactions. It is also a relatively safe and easy-to-use reagent. However, HMPA has some limitations, including its potential toxicity and its ability to interfere with certain analytical techniques, such as mass spectrometry.

Future Directions

There are several future directions for the use of HMPA in scientific research. One area of interest is the development of new catalytic systems using HMPA as a complexing agent. HMPA can also be used in the development of new drugs, particularly those that target fungal and bacterial infections. Additionally, HMPA can be used in the development of new analytical techniques for the detection of metal ions and other compounds.
Conclusion
In conclusion, HMPA is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It has been used in various scientific research fields, including organic synthesis, biochemistry, and pharmacology. While there are some limitations to its use, HMPA has several advantages and has the potential to be used in the development of new drugs and analytical techniques.

Scientific Research Applications

HMPA has been widely used in scientific research as a reagent and solvent. It is commonly used as a complexing agent for metal ions and as a hydrogen-bonding catalyst in organic synthesis. HMPA is also used as a cosolvent in NMR spectroscopy and as a cryoprotectant in biological samples.

properties

CAS RN

127506-02-9

Product Name

N-(5-(Hydroxymethyl)-2-methylphenyl)acetamide

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

N-[5-(hydroxymethyl)-2-methylphenyl]acetamide

InChI

InChI=1S/C10H13NO2/c1-7-3-4-9(6-12)5-10(7)11-8(2)13/h3-5,12H,6H2,1-2H3,(H,11,13)

InChI Key

BASDRDUBUMSFHS-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)CO)NC(=O)C

Canonical SMILES

CC1=C(C=C(C=C1)CO)NC(=O)C

synonyms

N-(5-(HYDROXYMETHYL)-2-METHYLPHENYL)ACETAMIDE

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The solution of 11.3 g of (3-amino-4-methylphenyl)methanol in 500 ml of chloroform is cooled to 0° C. with stirring and admixed with 13.4 ml of triethylamine. 6.03 ml of acetyl chloride are slowly added dropwise. Subsequently, the mixture is stirred at 0° C. over 2 hours. The reaction mixture is poured onto water (1 l) and extracted with dichloromethane (2×350 ml). The organic phases are washed with brine (350 ml), dried over sodium sulphate and concentrated by evaporation. The title compound is obtained as a slightly brownish solid from the residue by means of flash chromatography (SiO2 60F). Rf=0.10 (1:2 dichloromethane-diethyl ether); Rt=2.14.
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11.3 g
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500 mL
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13.4 mL
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6.03 mL
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Synthesis routes and methods III

Procedure details

To a solution of an approximately 1:1 mixture of 3-(hydroxymethyl)-6-methylaniline, (8.05 g, 58.8 mmol) (96) and 2,5-dimethylaniline in chloroform (290 mL), was added acetic anhydride (20 mL, 206 mmol) and potassium acetate (20 g, 202 mmol). The resulting mixture was heated to its reflux temperature for 2 hours. The mixture was then concentrated and purified by a flash column chromatography (1:1 of hexane-ethyl acetate) which also removed the by-product from Example 74 to give the title compound (12.02 g, 92%). TLC Rf: 0.52 (ethyl acetate); MS (electrospray) 222 (M+1); 1H N MR (CDCl3) δ2.09 (s, 3H), 2.21 (s, 3H), 2.25 (s, 3H), 5.06 (s, 2H), 7.00 (br s, 1H, NH), 7.08 (d, 1H, J=7.6 Hz), 7.18 (d, 1H, J=7.6 Hz), 7.81 (s, 1H).
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8.05 g
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290 mL
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20 mL
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20 g
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Yield
92%

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